molecular formula C8H11NO2S B1580986 Ethyl 2-amino-4-methylthiophene-3-carboxylate CAS No. 43088-42-2

Ethyl 2-amino-4-methylthiophene-3-carboxylate

Cat. No.: B1580986
CAS No.: 43088-42-2
M. Wt: 185.25 g/mol
InChI Key: ILYCZKOBLRJJSW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methylthiophene-3-carboxylate is an organic compound with the molecular formula C8H11NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by its light yellow to orange crystalline appearance. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Scientific Research Applications

Ethyl 2-amino-4-methylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological and inflammatory disorders.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Safety and Hazards

Ethyl 2-amino-4-methylthiophene-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate typically involves the reaction of ethyl cyanoacetate with acetone in the presence of sulfur and a base, such as sodium ethoxide. The reaction proceeds through a cyclization process, forming the thiophene ring. The general reaction conditions include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: N-alkyl or N-acyl derivatives

Comparison with Similar Compounds

    Ethyl 2-amino-3-carboxylate thiophene: Lacks the methyl group at the 4-position, resulting in different reactivity and biological activity.

    Methyl 2-amino-4-methylthiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    2-Amino-4-methylthiophene-3-carboxylic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility in organic solvents, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-amino-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-11-8(10)6-5(2)4-12-7(6)9/h4H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYCZKOBLRJJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334559
Record name Ethyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43088-42-2
Record name Ethyl 2-amino-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Amino-4-methylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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